molecular formula C61H88N16O14 B14754143 Lecirelin Acetate

Lecirelin Acetate

Cat. No.: B14754143
M. Wt: 1269.4 g/mol
InChI Key: VDPSUXHTLGLWQB-AWTPQUGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lecirelin acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist. It is a nonapeptide analogue of the natural GnRH, designed to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This compound is primarily used in veterinary medicine to manage reproductive functions in animals .

Preparation Methods

Lecirelin acetate is synthesized using liquid-phase peptide synthesis. The process involves the stepwise addition of protected amino acids to form the desired peptide chain. The synthesis begins with the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The resulting dipeptides are then deprotected and further condensed to form longer peptide chains. The final product is purified and converted to its acetate salt form .

Chemical Reactions Analysis

Lecirelin acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to remove protecting groups during synthesis.

    Substitution: Substitution reactions are employed to introduce specific functional groups into the peptide chain. Common reagents used in these reactions include hydrogen chloride, palladium hydroxide, and various carbodiimides.

Scientific Research Applications

Lecirelin acetate has a wide range of scientific research applications:

Mechanism of Action

Lecirelin acetate exerts its effects by binding to GnRH receptors in the pituitary gland. This binding stimulates the release of LH and FSH, which in turn regulate reproductive functions. The molecular targets of this compound are the GnRH receptors, and the pathways involved include the activation of intracellular signaling cascades that lead to hormone release .

Comparison with Similar Compounds

Lecirelin acetate is similar to other GnRH agonists such as leuprorelin and buserelin. it has unique properties that make it suitable for specific applications:

Properties

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1

InChI Key

VDPSUXHTLGLWQB-AWTPQUGLSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Origin of Product

United States

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